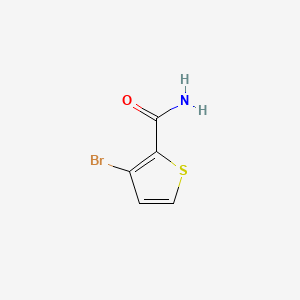
3-Bromothiophene-2-carboxamide
Cat. No. B1297724
Key on ui cas rn:
78031-18-2
M. Wt: 206.06 g/mol
InChI Key: KWXUWNXTRUZHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08796271B2
Procedure details


3-Bromothiophene-2-carboxylic acid (63.61 g, 307.2 mmol) was weighed into a 1 L round bottom flask equipped with reflux condenser and the flask was purged with argon. To this flask was added toluene (636.1 mL, 5972 mmol) and thionyl chloride (44.82 mL, 614.4 mmol) at room temperature, and the resulting mixture was stirred for 3 h at 100° C. The reaction mixture was evaporated and the residue was azeotroped with toluene (2×100 mL). The resulting residue was dissolved in tetrahydrofuran (954.1 mL, 11760 mmol) then 10 M ammonia in water (170 mL, 2500 mmol) was added slowly into the solution. The mixture was stirred for 5 h at room temperature. Thin-layer chromatography showed complete reaction. The reaction mixture was rotovaped to remove THF and the solid residue in water was filtered through a glass frit funnel then washed with water and dried under vacuum to give 3-bromothiophene-2-carboxamide as a white solid (33.26 g, 52.5%). LCMS: (FA) ES+ 206.0, 208.0






Yield
52.5%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([OH:9])=O.C1(C)C=CC=CC=1.S(Cl)(Cl)=O.O1CCCC1.[NH3:26].O>>[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([NH2:26])=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
63.61 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(SC=C1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
636.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
44.82 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
954.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred for 3 h at 100° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was purged with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was azeotroped with toluene (2×100 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 5 h at room temperature
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove THF
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid residue in water was filtered through a glass frit funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
then washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(SC=C1)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33.26 g | |
| YIELD: PERCENTYIELD | 52.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
